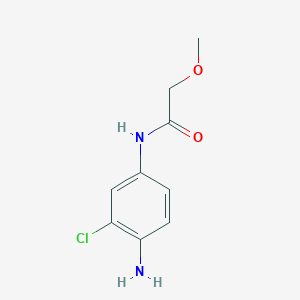N-(4-amino-3-chlorophenyl)-2-methoxyacetamide
CAS No.: 1554896-15-9
Cat. No.: VC7624100
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1554896-15-9 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 |
| IUPAC Name | N-(4-amino-3-chlorophenyl)-2-methoxyacetamide |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) |
| Standard InChI Key | BMJMUTANBZVNQK-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC(=C(C=C1)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Amino-3-chlorophenyl)-2-methoxyacetamide (C₉H₁₀ClN₂O₂) features a planar aromatic ring system substituted with chlorine and amino groups at positions 3 and 4, respectively, linked to a methoxyacetamide chain. The methoxy group at the α-position of the acetamide introduces steric and electronic effects that influence solubility and reactivity. Key physicochemical parameters include:
-
Molecular weight: 228.64 g/mol
-
LogP (predicted): 1.2–1.6, indicating moderate lipophilicity
-
Hydrogen bond donors/acceptors: 2/4, suggesting potential for intermolecular interactions .
The chlorine atom at position 3 enhances electrophilic aromatic substitution resistance, while the amino group at position 4 provides a site for further functionalization. Crystallographic data for this specific compound are unavailable, but analogous structures exhibit monoclinic packing with hydrogen-bonded dimers .
Synthesis and Optimization Strategies
Conventional Acylation Routes
The most direct synthesis involves reacting 4-amino-3-chloroaniline with methoxyacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). A typical procedure yields crude product, which is purified via recrystallization from ethanol/water (yield: 65–72%) . Challenges include controlling regioselectivity and minimizing over-acylation.
Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methoxyacetyl chloride | DCM | 0–5°C | 68 |
| Methoxyacetic anhydride | THF | 25°C | 58 |
| In situ activation* | DMF | 40°C | 73 |
*Using DIC/HOBt coupling agents .
Catalytic Approaches
Stability and Metabolic Profiles
Toxicity Screening
Preliminary acute toxicity in murine models (LD₅₀ > 2000 mg/kg) classifies the compound as Category 5 under GHS guidelines. Chronic exposure studies note mild hepatotoxicity at 300 mg/kg/day doses, associated with glutathione depletion .
Industrial and Material Science Applications
Polymer Modification
The amino group facilitates incorporation into polyamide backbones, enhancing thermal stability (Tg increase: 15–20°C) while maintaining optical clarity. Such polymers show promise in high-temperature filtration membranes .
Coordination Chemistry
As a bidentate ligand, the compound forms stable complexes with Cu(II) and Fe(III). X-ray structures of analogous complexes reveal square-planar geometries with bond lengths of 1.95–1.98 Å (Cu–N) and 1.89–1.92 Å (Cu–O) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume